2-(4-Methyl-5-thiazolyl)ethyl octanoate

Catalog No.
S1787569
CAS No.
163266-17-9
M.F
C14H23NO2S
M. Wt
269.403
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methyl-5-thiazolyl)ethyl octanoate

CAS Number

163266-17-9

Product Name

2-(4-Methyl-5-thiazolyl)ethyl octanoate

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate

Molecular Formula

C14H23NO2S

Molecular Weight

269.403

InChI

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3

InChI Key

OGJATLSJIMPQBD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC1=C(N=CS1)C

The exact mass of the compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-(4-Methyl-5-thiazolyl)ethyl octanoate, commonly known as sulfurol octanoate, is a specialized, long-chain esterified thiazole utilized primarily as a high-performance flavor and fragrance ingredient [1]. Structurally composed of a sulfurol core bound to an octanoic acid moiety, it presents as a colorless to pale yellow liquid with a molecular weight of 269.4 g/mol [2]. In industrial procurement, this compound is prized for its pronounced roasted, nutty, and meaty sensory profile combined with exceptional lipophilicity and thermal stability. Unlike lighter thiazoles, its extended C8 ester chain fundamentally alters its physicochemical behavior, making it a critical selection for advanced formulation matrices where sustained release and high-temperature survivability are mandatory [1].

Attempting to substitute sulfurol octanoate with its parent alcohol (sulfurol) or shorter-chain esters (e.g., sulfurol acetate) frequently leads to catastrophic flavor loss in demanding industrial applications [1]. Lighter analogs possess significantly lower boiling points and lipophilicity, causing them to flash off during high-heat processing (such as extrusion or baking) or migrate inappropriately into aqueous phases in multiphase food systems [2]. The octanoate ester acts as a functional anchor; its high molecular weight and hydrophobicity ensure that the savory, meaty notes remain locked within the lipid phase of the matrix. Consequently, substituting this specific C8 ester with generic meaty thiazoles compromises the shelf-life, flavor retention, and release kinetics of the final product, necessitating costly over-dosing or encapsulation workarounds [1].

Thermal Survivability in High-Heat Processing

The boiling point of a flavor compound dictates its survivability during thermal processing. 2-(4-Methyl-5-thiazolyl)ethyl octanoate exhibits a boiling point of approximately 354–356 °C at 760 mmHg [1]. In stark contrast, the parent alcohol, sulfurol, boils at 279–281 °C, and the shorter ester, sulfurol acetate, boils at 259–260 °C [2]. This nearly 75–95 °C increase in boiling point for the octanoate derivative drastically reduces vapor pressure at processing temperatures (e.g., 150–200 °C in baking or extrusion).

Evidence DimensionBoiling Point (Volatility)
Target Compound Data~355 °C (at 760 mmHg)
Comparator Or BaselineSulfurol (~280 °C) and Sulfurol acetate (~260 °C)
Quantified Difference+75 °C to +95 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring the octanoate ester prevents premature flavor flash-off during high-temperature manufacturing, eliminating the need for expensive encapsulation technologies.

Lipid-Phase Anchoring and Matrix Compatibility

In complex, multiphase formulations such as plant-based meat analogs or savory emulsions, flavor compounds must remain in the lipid phase to mimic natural fat-soluble flavors. Sulfurol octanoate possesses an estimated LogP (octanol/water partition coefficient) of 4.04 to 4.17, indicating extreme hydrophobicity[1]. Conversely, unesterified sulfurol is highly polar with a LogP of approximately 0.27 to 0.80, and sulfurol acetate has a LogP of ~0.98 [2]. The octanoate ester is therefore orders of magnitude more lipophilic, ensuring it partitions almost exclusively into oils and fats rather than leaching into the aqueous phase.

Evidence DimensionLogP (Lipophilicity)
Target Compound DataLogP ~4.1
Comparator Or BaselineSulfurol (LogP ~0.8)
Quantified Difference>3.0 log unit increase in lipophilicity
ConditionsOctanol/water partitioning at standard conditions

Buyers formulating fat-based concentrates or meat analogs must select the octanoate to ensure the flavor remains anchored in the lipid phase, preventing flavor wash-out.

Controlled Release Kinetics via Ester Hydrolysis

The sensory impact of sulfurol octanoate relies on its bulky C8 ester chain, which provides a delayed-release mechanism compared to free sulfurol. With a molecular weight of 269.4 g/mol versus 143.2 g/mol for the parent alcohol, the octanoate ester requires gradual enzymatic cleavage (via lipases in the mouth or food matrix) or sustained thermal hydrolysis to release the active thiazole core [1]. This physicochemical barrier extends the perception time of the roasted, meaty notes, providing a sustained sensory profile rather than the immediate, transient impact of free sulfurol.

Evidence DimensionMolecular Weight / Steric Bulk
Target Compound Data269.4 g/mol (C8 ester)
Comparator Or BaselineSulfurol (143.2 g/mol, free alcohol)
Quantified Difference88% increase in molecular mass
ConditionsMatrix-bound sensory release

Procuring this specific ester allows formulators to engineer products with sustained, long-lasting flavor release profiles rather than sharp, fleeting flavor spikes.

High-Temperature Extruded Plant-Based Meat Analogs

Due to its elevated boiling point (~355 °C), sulfurol octanoate is the premier choice for flavoring extruded plant proteins (TVP/HMMA). While lighter thiazoles flash off during the high shear and heat of the extruder, the octanoate ester survives the process intact, delivering authentic roasted and meaty notes to the final textured product [1].

Lipid-Based Savory Concentrates and Bouillons

The extreme lipophilicity (LogP ~4.1) of this compound makes it an essential procurement target for oil-based flavor concentrates, margarines, and bouillon cubes. It anchors securely within the fat matrix without migrating into ambient moisture, ensuring long-term shelf stability and preventing flavor degradation [1].

Slow-Release Savory Snacks and Confectionery

The requirement for enzymatic or thermal cleavage of the C8 ester chain provides a delayed-release kinetic profile. This makes the compound highly suitable for long-lasting snack coatings or slow-cooked gravies where a sustained, lingering nutty/meaty flavor is preferred over an immediate, short-lived impact [1].

XLogP3

4.4

Wikipedia

2-(4-methyl-5-thiazolyl)ethyl octanoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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